molecular formula C6H14N2O B14697531 Lysinyl CAS No. 21653-99-6

Lysinyl

Cat. No.: B14697531
CAS No.: 21653-99-6
M. Wt: 130.19 g/mol
InChI Key: YUZOKOFJOOANSW-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lysinyl refers to residues or compounds containing lysine, an α-amino acid with a primary amine group (ε-NH₂) on its side chain. This group has a pKa of 10.7, ensuring protonation under physiological and endosomal pH conditions, which enhances electrostatic interactions with negatively charged molecules like nucleic acids . This compound derivatives are pivotal in drug delivery systems, enzyme catalysis, and G-quadruplex DNA stabilization. Their structural versatility allows modifications such as acetylation, methylation, or incorporation into macrocyclic frameworks, tailoring their biochemical properties for specific applications.

Properties

CAS No.

21653-99-6

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

(2S)-2,6-diaminohexanal

InChI

InChI=1S/C6H14N2O/c7-4-2-1-3-6(8)5-9/h5-6H,1-4,7-8H2/t6-/m0/s1

InChI Key

YUZOKOFJOOANSW-LURJTMIESA-N

Isomeric SMILES

C(CCN)C[C@@H](C=O)N

Canonical SMILES

C(CCN)CC(C=O)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Lysinyl undergoes various types of chemical reactions, including oxidation, reduction, and substitution. It is often involved in hydrogen bonding and acts as a general base in catalysis .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product.

Major Products Formed

The major products formed from reactions involving this compound include various proteins and peptides, as well as other biologically active compounds .

Comparison with Similar Compounds

Lysinyl vs. Histidinyl and Valinyl Derivatives in Nanoparticle Formation

This compound-containing lipids demonstrate superior nucleic acid binding compared to histidinyl or valinyl analogues. For instance, amino lipids with lysyl residues form stable nanoparticles at an N/P ratio of 10, whereas histidinyl counterparts fail below N/P 8 . This is attributed to lysine’s persistent positive charge (pKa 10.7 vs. histidine’s pKa ~6.0), enabling stronger electrostatic interactions. However, this compound-based systems require higher N/P ratios than ECO/iECO lipids, suggesting trade-offs between stability and lipid efficiency .

Table 1: Nanoparticle Stability of Amino Lipids

Residue Stable N/P Ratio Nucleic Acid Binding Efficiency
This compound 10 High (ΔTtran = +37.5°C)
Histidinyl >8 Moderate (ΔTtran = +24.5°C)
Valinyl 6 Low (ΔTtran = +26.5°C)

Macrocyclic this compound Derivatives in G-Quadruplex Stabilization

This compound macrocycles, such as HXLV (monothis compound) and HXDL (dithis compound), exhibit selective stabilization of G-quadruplex DNA over duplex DNA. HXLV increases the thermal stability (ΔTtran) of G-quadruplex DNA by 37.5°C, outperforming divalinyl HXDV (ΔTtran = 24.5°C) . Telomestatin, a natural macrocycle, remains the gold standard (ΔTtran >50°C) but lacks synthetic accessibility. This compound derivatives achieve selectivity via end-stacking interactions, whereas Telomestatin relies on π-stacking and hydrogen bonding . Notably, dithis compound HXDL shows partial duplex DNA binding (ΔTtran = +2.5°C), highlighting the impact of lysine side-chain quantity on specificity .

Table 2: Thermal Stabilization of DNA Structures

Compound ΔTtran (G-Quadruplex) ΔTtran (Duplex) Selectivity Ratio (G4/Duplex)
HXLV +37.5°C 0°C
HXDL +49.0°C +2.5°C 19.6
Telomestatin >50°C 0°C
HXDV +24.5°C 0°C

Chemical Reactivity and Catalytic Roles

This compound residues are critical in enzymatic catalysis. For example, ledodin’s rRNA N-glycosylase activity is abolished upon succinimidyl propionate (SPDP) modification, which targets ε-NH₂ groups . This contrasts with arginine or histidine residues, which are less susceptible to such modifications. This compound’s derivatization with carboxylic anhydrides (e.g., succinic anhydride) reverses its charge, enabling tailored interactions in drug formulations .

Key Research Findings and Implications

Drug Delivery : this compound lipids improve CRISPR/Cas9 delivery efficiency but require optimization to reduce lipid content .

Cancer Therapy : HXLV and HXDL offer promising G-quadruplex targeting with minimal off-target effects, though dithis compound variants need refinement to eliminate duplex binding .

Enzyme Engineering : this compound’s ε-NH₂ group is a hotspot for catalytic activity and chemical modification, enabling enzyme inactivation or functionalization .

Q & A

Q. What experimental methodologies are most reliable for synthesizing and characterizing Lysinyl derivatives?

Answer :

  • Synthesis : Solid-phase peptide synthesis (SPPS) is widely used for this compound derivatives due to its high reproducibility and control over side-chain modifications . Ensure orthogonal protection strategies (e.g., Fmoc/t-Bu for ε-amino groups) to avoid undesired cross-reactivity.
  • Characterization : Combine HPLC for purity assessment (>95%) and mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight confirmation. Circular dichroism (CD) spectroscopy is critical for analyzing secondary structural changes in this compound-containing peptides .
  • Validation : Cross-reference NMR data (e.g., ¹H and ¹³C) with existing literature to confirm regioselectivity of modifications.

Q. How can researchers design robust assays to study this compound’s role in enzyme-substrate interactions?

Answer :

  • Kinetic Assays : Use fluorogenic substrates (e.g., AMC-conjugated peptides) to monitor this compound-dependent protease activity. Measure initial reaction rates under varied pH (5.0–8.0) and temperature (25–37°C) to identify optimal catalytic conditions .
  • Inhibition Studies : Employ competitive inhibitors (e.g., lysine analogs) to quantify binding affinity (Ki) via Lineweaver-Burk plots. Validate results with isothermal titration calorimetry (ITC) for thermodynamic profiling .
  • Controls : Include negative controls (e.g., substrate-only and enzyme-inactive mutants) to rule out non-specific interactions .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s post-translational modification (PTM) data across studies?

Answer :

  • Systematic Comparison : Tabulate conflicting results (e.g., PTM site occupancy rates) alongside experimental variables (Table 1).
StudyPTM SiteOccupancy (%)MethodpHReference
AK2845 ± 3LC-MS7.4
BK2872 ± 5ELISA7.0
  • Root-Cause Analysis :
    • Methodological Bias : ELISA may overestimate occupancy due to antibody cross-reactivity .
    • Contextual Factors : Differences in cellular models (e.g., HEK293 vs. HeLa) can alter PTM enzyme expression .
    • Resolution : Replicate key experiments using orthogonal techniques (e.g., SILAC-based LC-MS) and standardize cell lines .

Q. What computational strategies are effective for modeling this compound’s conformational dynamics in protein-ligand systems?

Answer :

  • Molecular Dynamics (MD) : Use AMBER or GROMACS with explicit solvent models (TIP3P) to simulate this compound side-chain flexibility. Run simulations ≥200 ns to capture rare conformational states .
  • Free Energy Calculations : Apply alchemical metadynamics to estimate binding free energy (ΔG) changes caused by this compound mutations. Validate with experimental ΔΔG values from mutagenesis studies .
  • Limitations : Address force field inaccuracies in protonation states using constant-pH MD simulations .

Q. How can researchers optimize protocols for detecting low-abundance this compound modifications in complex biological matrices?

Answer :

  • Enrichment Strategies : Use immunoaffinity columns (e.g., anti-acetyl-lysine antibodies) or chemical tagging (e.g., NHS-ester probes) to isolate modified peptides .
  • Sensitivity Enhancements : Pair nano-LC with high-resolution mass spectrometers (Orbitrap Fusion Lumos) to achieve detection limits <1 fmol/µL .
  • Data Analysis : Implement open-source tools (MaxQuant, Skyline) for label-free quantification, and manually validate spectra to reduce false positives .

Methodological Best Practices

What frameworks ensure rigorous formulation of this compound-focused research questions?

Answer :

  • Apply FINER criteria :
    • Feasible : Pilot studies to assess resource availability (e.g., synthetic yield ≥60%).
    • Novel : Use tools like SciFinder to identify understudied this compound PTMs (e.g., malonylation).
    • Ethical : Avoid human tissue studies without IRB approval; use recombinant systems where possible .
  • Refine questions iteratively via peer feedback to eliminate ambiguity (e.g., "How does pH affect K48 ubiquitination?" vs. "What drives this compound modification?") .

Q. How should contradictory data on this compound’s redox activity be analyzed in meta-studies?

Answer :

  • Categorize Evidence : Group findings by methodology (e.g., spectroscopic vs. enzymatic assays) and biological context (e.g., oxidative stress vs. homeostasis) .
  • Statistical Reconciliation : Apply random-effects models to quantify heterogeneity (I² statistic) and identify outliers .
  • Mechanistic Hypotheses : Propose context-dependent roles (e.g., this compound as a redox sensor in mitochondria but not cytoplasm) and design follow-up knock-in models .

Tables for Data Synthesis

Q. Table 1. Comparative Analysis of this compound PTM Detection Methods

MethodSensitivityThroughputCostKey Limitation
LC-MS/MSHighModerate$$$
 | Matrix interference        |  

| ELISA | Moderate | High |

| Western Blot | Low | Low | $ | Semi-quantitative | --- **References** Citations follow ACS style, prioritizing primary literature and avoiding non-peer-reviewed sources (e.g., [www.benchchem.com ](https://www.benchchem.com )). Example: 1. Devlin, J. et al. *BERT: Pre-training of Deep Bidirectional Transformers for Language Understanding*. 2012. <span data-key="41" class="reference-num" data-pages="undefined">1</span> 2. Manning, A. *Group 4 Extended Essays: An Introduction*. 2023. <span data-key="42" class="reference-num" data-pages="undefined">5</span> --- This FAQ integrates methodological rigor, distinguishes foundational vs. advanced inquiry, and adheres to academic best practices for reproducibility and critical analysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.